8-Hydroxy Moxifloxacin Hydrobromide

Lipophilicity Chromatography Impurity Profiling

For unambiguous quantification of Moxifloxacin EP Impurity E in ANDA/NDA submissions, this >98% 8-Hydroxy Moxifloxacin Hydrobromide (CAS 1292904-74-5) reference standard is essential. Its distinct LogP (1.28 vs. parent >2.37) and O-desmethyl structure produce a unique chromatographic shift critical for USP/EP method specificity. Using an unverified substitute risks inaccurate quantification, forcing method re-validation and delaying regulatory filings. Procure this characterized HBr salt now to satisfy ICH Q3A/Q3B impurity thresholds in your Moxifloxacin API or finished product development.

Molecular Formula C20H23BrFN3O4
Molecular Weight 468.323
CAS No. 1292904-74-5
Cat. No. B565259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Moxifloxacin Hydrobromide
CAS1292904-74-5
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrobromide;  Moxifloxacin Imp. E (EP/BP) as HBr salt
Molecular FormulaC20H23BrFN3O4
Molecular Weight468.323
Structural Identifiers
SMILESC1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
InChIInChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
InChIKeyVJTHCZDXAAGHAF-OEQYQXMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Hydroxy Moxifloxacin Hydrobromide (CAS 1292904-74-5) for Analytical & Impurity Profiling


8-Hydroxy Moxifloxacin Hydrobromide, designated as Moxifloxacin EP Impurity E, is a known metabolite and process-related impurity of the fluoroquinolone antibiotic Moxifloxacin . This compound is structurally characterized as the O-desmethyl analog of Moxifloxacin, featuring a hydroxyl group at the C8 position instead of the parent drug's methoxy group, with the hydrobromide salt form having a molecular weight of 468.32 g/mol and the free base weighing 387.41 g/mol . It is primarily supplied as a high-purity reference standard for analytical applications in pharmaceutical quality control, method validation, and regulatory submissions [1].

Critical Selection Criteria: Why Generic Substitutes Cannot Replace 8-Hydroxy Moxifloxacin Hydrobromide in Critical Analyses


Substituting 8-Hydroxy Moxifloxacin Hydrobromide with generic or alternative reference standards in analytical workflows introduces significant risk due to compound-specific physicochemical and chromatographic behavior. As the O-desmethyl analog, this impurity exhibits a distinct polarity and retention time compared to Moxifloxacin and its other related impurities . The hydrobromide salt form (CAS 1292904-74-5) has a different molecular weight, solubility profile, and stability compared to its free base (CAS 721970-36-1) or hydrochloride salt (CAS 2252446-71-0), directly impacting method accuracy . Using an unverified or structurally dissimilar standard can lead to inaccurate quantification, method validation failure, and regulatory non-compliance, particularly for USP/EP monographs where this specific impurity is defined [1].

Quantitative Differentiation: Evidence-Based Selection Guide for 8-Hydroxy Moxifloxacin Hydrobromide (CAS 1292904-74-5)


Distinct Lipophilicity: LogP Comparison with Moxifloxacin

8-Hydroxy Moxifloxacin exhibits a significantly lower predicted LogP (1.28) compared to Moxifloxacin, which has a reported LogP ranging from 2.37 to 4.53, indicating a more than 10-fold increase in hydrophilicity [1][2]. This difference is critical for reversed-phase HPLC method development, as it directly impacts retention time and separation from the parent compound and other impurities .

Lipophilicity Chromatography Impurity Profiling

Physical State and Purity Specifications for Reference Standards

Commercial 8-Hydroxy Moxifloxacin Hydrobromide reference standards are consistently provided as a grey to pale beige solid, with a high melting point (>250°C with decomposition) . High-purity batches (≥98% by HPLC) are available, which is essential for accurate quantification in impurity profiling and method validation .

Reference Standard Quality Control Analytical Chemistry

Regulatory Recognition and Compliance for ANDA Filings

8-Hydroxy Moxifloxacin Hydrobromide is specifically listed as Moxifloxacin EP Impurity E and Moxifloxacin USP Related Compound E, with CAS 1292904-74-5 . Reference materials from qualified suppliers are provided with comprehensive characterization data compliant with ICH, USP, EP, and other major pharmacopoeial guidelines, making them directly suitable for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions [1].

Regulatory Science ANDA Pharmaceutical Analysis

Primary Application Scenarios: Where 8-Hydroxy Moxifloxacin Hydrobromide (CAS 1292904-74-5) is the Scientifically Mandated Choice


Pharmaceutical Quality Control (QC) and Method Validation (AMV) for Moxifloxacin Drug Substance and Product

This is the primary and most critical application. The compound is used as a reference standard for the identification, quantification, and control of Impurity E in Moxifloxacin active pharmaceutical ingredient (API) and finished dosage forms [1]. Its distinct LogP (1.28 vs. Moxifloxacin's >2.37) and defined physical properties ensure accurate and reproducible chromatographic separation, enabling precise quantification according to USP and EP monograph requirements [2][3]. This is essential for batch release, stability studies, and ensuring product safety and efficacy.

Regulatory Submission Support (ANDA and NDA Filings)

The use of a fully characterized, high-purity 8-Hydroxy Moxifloxacin Hydrobromide standard is mandatory for generating the analytical data required in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) for Moxifloxacin [4]. Data generated with this standard demonstrates a thorough understanding of the impurity profile and robust control strategies, which is a key requirement for regulatory approval from agencies like the FDA and EMA. Its specific identity as EP Impurity E/USP Related Compound E is directly cited in monographs [1].

Forced Degradation and Stability-Indicating Method Development

This impurity is a key analyte in forced degradation studies used to develop and validate stability-indicating analytical methods . Moxifloxacin API is subjected to stress conditions (e.g., oxidative, basic) to generate degradation products, including 8-Hydroxy Moxifloxacin. The high-purity hydrobromide salt standard is used to identify and quantify this specific degradant, confirming the method's ability to resolve it from the parent drug and other potential impurities, thereby establishing method specificity and stability-indicating power [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy Moxifloxacin Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.